
CPI-1205
説明
CPI-1205, also known as Lirametostat, is a potent, reversible, cofactor-competitive small molecule inhibitor of the histone lysine methyltransferase EZH2 (Enhancer of Zeste Homolog 2). This enzyme is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27me). This compound has shown potential antineoplastic activity, particularly in cancers with aberrant EZH2 activity .
準備方法
The synthesis of CPI-1205 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Specific functional groups are introduced to enhance the compound’s activity and selectivity towards EZH2.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Industrial production methods for this compound involve scaling up the synthetic route while ensuring consistency and quality. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures.
化学反応の分析
CPI-1205は、以下を含むいくつかの種類の化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体になります。
還元: 化合物は、還元されて還元誘導体になり、異なる生物活性を示す可能性があります。
置換: this compoundは、特定の官能基を他の官能基で置き換える置換反応を受け、その活性と選択性を変更することができます。
これらの反応で使用される一般的な試薬と条件には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応によって形成される主要な生成物は、通常、官能基が修飾されたthis compoundの誘導体です .
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: EZH2が遺伝子サイレンシングとクロマチンリモデリングで果たす役割を研究するためのツール化合物として使用されます。
生物学: 増殖、分化、アポトーシスなどの細胞プロセスに対する影響が調査されています。
科学的研究の応用
CPI-1205 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EZH2 in gene silencing and chromatin remodeling.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers with aberrant EZH2 activity, including prostate cancer and non-Hodgkin’s lymphoma
作用機序
CPI-1205は、EZH2の活性を選択的に阻害することで効果を発揮します。EZH2は、リシン27(H3K27me)でヒストンH3をメチル化するPRC2複合体の触媒サブユニットです。このメチル化は、細胞周期の調節、分化、アポトーシスに関与する標的遺伝子の転写抑制につながります。 EZH2を阻害することにより、this compoundはH3K27meの形成を防ぎ、腫瘍の増殖を抑制し、細胞死を誘導する遺伝子の発現を促進します .
類似化合物との比較
CPI-1205は、以下のような他のEZH2阻害剤と比較されます。
タゼメトスタット: 作用機序は似ていますが、薬物動態が異なるEZH2阻害剤です。
GSK126: 抗腫瘍活性は中等度で、選択性プロファイルが異なるEZH2阻害剤です。
PF-06821497: 前臨床で有望な結果を示す、新しいEZH2阻害剤です。
This compoundは、EZH1よりもEZH2に対する高い選択性と、前臨床モデルにおける強力な抗腫瘍効果が特徴です。 他のEZH2阻害剤と比較して、細胞活性が高く、経口バイオアベイラビリティが良いことが示されています .
生物活性
CPI-1205 is a small-molecule inhibitor targeting the enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb repressive complex 2 (PRC2), which is involved in transcriptional repression through histone methylation. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers and solid tumors.
EZH2 plays a critical role in cancer biology by silencing tumor suppressor genes through methylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 is associated with poor prognosis in several cancers, making it an attractive target for pharmacological intervention. This compound selectively inhibits EZH2, leading to the reactivation of silenced genes and subsequent anti-tumor effects.
In Vitro Studies
This compound has demonstrated significant biological activity in preclinical models:
- Apoptosis Induction : In vitro studies have shown that this compound induces apoptosis in multiple myeloma and plasmacytoma cell lines, confirming its anti-cancer potential .
- Selectivity Profile : The compound exhibits a clean selectivity profile against other histone and DNA methyltransferases, with modest selectivity against EZH1, another related methyltransferase .
Table 1: In Vitro Activity of this compound
Cell Line Type | Effect Observed | IC50 (μM) |
---|---|---|
Multiple Myeloma | Induction of apoptosis | 0.002 |
Plasmacytoma | Induction of apoptosis | 0.032 |
Other Methyltransferases | Minimal inhibition observed | >1 |
In Vivo Studies
In animal models, this compound has shown promise in tumor regression:
- Tumor Growth Inhibition : In a study involving female CB-17 SCID mice bearing tumors, oral administration of this compound at a dose of 160 mg/kg twice daily resulted in significant tumor growth inhibition observed within two weeks .
- Tolerability : The compound was well-tolerated with no significant body weight loss noted during the treatment period. Plasma and tumor tissue analyses confirmed adequate drug concentrations post-treatment .
Clinical Trials
This compound is currently being evaluated in clinical settings:
- ProSTAR Study : A Phase 1b/2 trial assessing the efficacy of this compound combined with enzalutamide or abiraterone/prednisone in patients with metastatic castration-resistant prostate cancer (mCRPC). Preliminary results indicate substantial decreases in PSA levels and tumor size .
- Lymphoma Trials : Initial trials have also been initiated to explore the efficacy of this compound in patients with previously treated lymphomas, showing promising early results .
Table 2: Summary of Clinical Trials for this compound
Trial Name | Phase | Condition | Status |
---|---|---|---|
ProSTAR | 1b/2 | Metastatic Castration Resistant Prostate Cancer | Ongoing |
Lymphoma Study | 1 | Lymphomas | Ongoing |
Case Studies and Research Findings
Recent studies highlight the potential of this compound across different cancer types:
- Prostate Cancer : In mCRPC patients, the combination therapy showed promising results with over 80% reduction in PSA levels and notable tumor shrinkage .
- Lymphomas : Early-phase trials indicate that this compound may effectively target B-cell lymphomas, supporting its role as a viable treatment option .
特性
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N4O3/c1-16-13-23(37-4)21(25(35)32-16)14-31-26(36)24-18(3)34(22-8-6-5-7-20(22)24)17(2)19-9-11-33(12-10-19)15-27(28,29)30/h5-8,13,17,19H,9-12,14-15H2,1-4H3,(H,31,36)(H,32,35)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPODOLXTMDHLLC-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCN(CC4)CC(F)(F)F)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCN(CC4)CC(F)(F)F)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621862-70-1 | |
Record name | CPI-1205 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621862701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CPI-1205 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LIRAMETOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455J2479FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。